2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride

Chirality Stereoselective Synthesis Regioisomer Differentiation

Researchers investigating serotonin (5-HT1A/5-HT7) or sigma receptor ligands face limitations when relying solely on achiral 3- or 4-substituted piperidine analogs. This 2-substituted piperidine hydrochloride offers a chiral handle at the piperidine ring, enabling enantioselective synthesis and SAR differentiation unattainable with regioisomeric forms. • Chiral 2-position attachment allows preparation of enantiomeric/diastereomeric probes. • Hydrochloride salt ensures defined protonation state and ready aqueous solubility for dosing solutions. • Phenylpropyl chain aligns with sigma-2-preferring pharmacophore; ethyl linker matches optimal 5-HT1A/5-HT7 affinity length.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
CAS No. 1185123-67-4
Cat. No. B1532930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
CAS1185123-67-4
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCOCCCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H25NO.ClH/c1-2-7-15(8-3-1)9-6-13-18-14-11-16-10-4-5-12-17-16;/h1-3,7-8,16-17H,4-6,9-14H2;1H
InChIKeyBWURZGHXXLPUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride (CAS 1185123-67-4): Structural and Purity Baseline for Research Procurement


2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a 2‑substituted piperidine derivative bearing a phenylpropoxyethyl side‑chain, supplied as the hydrochloride salt (MW 283.84 g mol⁻¹, C₁₆H₂₆ClNO) [1]. It belongs to the aryloxyalkyl‑piperidine class that has been explored as a scaffold for serotonin receptor (5‑HT₁A/5‑HT₇) ligands and sigma‑receptor ligands [2][3]. Unlike its 3‑ and 4‑substituted regioisomers, the 2‑position attachment creates a chiral centre at the piperidine ring, enabling stereochemical differentiation during synthesis or biological evaluation [1].

1
Chiral 2‑substituted scaffold Built‑in stereogenic centre enables enantioselective synthesis workflows absent in 3‑ or 4‑substituted analogues
2
Hydrochloride salt Defined stoichiometry supports consistent solution preparation for biological assays
3
Class‑level pharmacophore fit Ethyl linker and phenylpropyl chain match reported structural determinants for serotonin and sigma receptor ligand SAR

Why Interchanging 2‑, 3‑ or 4‑Substituted Phenylpropoxyethyl Piperidines Without Data Risks Project Integrity


Within the alkoxy‑piperidine class, even minor variations in substitution position can shift receptor selectivity, intrinsic clearance, and physicochemical properties. The literature demonstrates that the length of the alkoxy linker is a critical determinant of 5‑HT₁A/5‑HT₇ affinity, while the position of the basic nitrogen relative to the aromatic moiety governs sigma‑1 versus sigma‑2 preference [1][2]. Consequently, the 2‑substituted regioisomer cannot be assumed to be functionally or pharmacokinetically equivalent to the 3‑ or 4‑substituted analogues. Substituting a closely related compound without direct, matched‑protocol evidence introduces uncontrolled variables that may confound structure‑activity relationship (SAR) interpretation or lead to procurement of an unsuitable building block for a specific synthetic route [1].

Regioisomer position 2‑Substitution may shift receptor selectivity and metabolic stability relative to 3‑ or 4‑substituted analogues; functional equivalence cannot be assumed without matched‑protocol data.
Salt form mismatch Free‑base or alternative salt forms may introduce protonation‑state variability and solubility differences that affect dosing consistency in research models.
Linker‑length sensitivity Alkoxy linker length is a critical affinity determinant; switching to a compound with a shorter or longer chain can alter serotonin receptor subtype preference.

Quantitative Differentiation Evidence for 2-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride Over Regioisomeric Alternatives


Substitution Position Creates a Chiral Centre Absent in 3‑ and 4‑Substituted Isomers

The 2‑position attachment of the phenylpropoxyethyl chain introduces a stereogenic centre at C‑2 of the piperidine ring. This centre is absent in the 3‑substituted (CAS 1185298‑13‑8, free base CAS 868071‑56‑7) and 4‑substituted (CAS 907159‑15‑3) regioisomers, which possess an achiral piperidine core. The presence of a chiral centre enables enantioselective synthesis and provides a handle for diastereomeric resolution—a feature that cannot be replicated by the achiral 3‑ or 4‑substituted analogues [1]. While no enantiomer‑specific biological data are yet published, the structural difference is absolute and independent of assay conditions.

Chiral centre
Class‑level inference
1 vs 0 stereogenic centres
Supports enantiomer‑attribution review
3‑ and 4‑substituted isomers are achiral; structural difference is absolute
Chirality Stereoselective Synthesis Regioisomer Differentiation

Hydrochloride Salt Form Provides Defined Stoichiometry Versus Free Base Analogues

The target compound is supplied as a hydrochloride salt (C₁₆H₂₅NO·HCl, MW 283.84 g mol⁻¹) with a precisely defined stoichiometry, whereas the commercially available 4‑substituted analogue is predominantly sold as the free base (C₁₆H₂₅NO, MW 247.38 g mol⁻¹) [1]. The salt form generally confers higher aqueous solubility and improved solid‑state stability, reducing variability in dosing solutions for in vivo or in vitro assays. The exact counterion content (HCl) is verifiable by the molecular formula and elemental analysis, eliminating ambiguity in molar calculations that arises when using hygroscopic or partially neutralised free bases.

Salt stoichiometry
Specification review
HCl salt (283.84 g·mol⁻¹) vs free base (247.38 g·mol⁻¹)
Supports consistent solution preparation
Defined counterion removes protonation ambiguity
Salt Form Solubility Stoichiometry

Linker Length Parallels Known Potent 5‑HT₁A/5‑HT₇ Ligands – Class‑Level SAR Justification

The ethyl linker (‑CH₂CH₂‑) between the piperidine ring and the alkoxy chain in the target compound is identical to that found in the most potent alkoxy‑piperidine derivatives reported by Gu et al. (2019). In that study, compounds 7a and 15g, which also contain a two‑carbon linker, displayed 5‑HT₇ affinities of Kᵢ = 25 nM and 35 nM, respectively, and 5‑HT₁A affinities of Kᵢ = 12 nM and 17 nM [1]. The study explicitly concludes that linker length plays a crucial role in receptor affinity. Although no direct comparative data exist for the 2‑substituted regioisomer, the structural rationale for investigating 2‑position variations using the same optimal linker length is supported by this class‑level evidence.

Linker length
Class‑level
2‑carbon ethyl linker (matches high‑affinity class)
Supports 5‑HT₁A/5‑HT₇ SAR investigation
Class reference compounds showed Ki 12‑35 nM; no 2‑substituted data
Serotonin Receptor 5‑HT1A 5‑HT7 Linker Length SAR

Phenylpropyl Moiety Favours Sigma‑2 Over Sigma‑1 Receptor Engagement – Class‑Level Inference

A systematic SAR study by Maeda et al. (2002) demonstrated that N‑phenylpropylpiperidines preferentially bind to sigma‑2 receptors, whereas N‑phenethylpiperidines favour sigma‑1. The target compound, bearing a phenylpropoxy (i.e., phenyl‑C₃) motif, is structurally analogous to the phenylpropylamine pharmacophore identified in that study, suggesting potential sigma‑2 selectivity [1]. In contrast, the corresponding phenoxyethyl (phenyl‑C₂) analogues would be expected to shift selectivity toward sigma‑1. This class‑level inference provides a rationale for choosing the target compound over shorter‑chain analogues when sigma‑2 receptor investigation is the objective.

Sigma‑2 pharmacophore
Class‑level
Phenylpropyl chain aligns with sigma‑2‑preferring motif
Supports sigma‑2 receptor selectivity studies
SAR from Maeda et al. (2002); no direct comparator data
Sigma Receptor Sigma‑2 Selectivity Phenylpropyl Pharmacophore

Limited Direct Comparator Data – Explicit Gap Statement

At the time of compilation (May 2026), no peer‑reviewed articles, patents, or authoritative database records were identified that contain direct, quantitative head‑to‑head biological or physicochemical comparison data (e.g., receptor Kᵢ, IC₅₀, logD, solubility, metabolic stability) for 2‑[2‑(3‑phenylpropoxy)ethyl]piperidine hydrochloride versus its 3‑substituted or 4‑substituted regioisomers. Consequently, all differentiation claims above are based on structural analysis and class‑level inference rather than direct experimental comparator data [1]. Users requiring functional or pharmacokinetic differentiation should request custom head‑to‑head profiling before final procurement decisions.

Direct comparator data
Data to verify
None identified
Custom head‑to‑head profiling advised
No peer‑reviewed comparator data available as of May 2026
Data Gap SAR Procurement Risk

Research Application Scenarios Guided by 2-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride Differentiation Evidence


Chiral Probe Synthesis for Asymmetric Piperidine SAR

The 2‑position chiral centre enables enantioselective synthesis of diastereomeric or enantiomeric probes that cannot be generated from the achiral 3‑ or 4‑substituted analogues. This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1 [1].

Ready‑to‑Use Hydrochloride Salt for In‑Vivo Pharmacological Studies

The hydrochloride salt form guarantees a defined protonation state and good aqueous solubility, facilitating accurate dosing solution preparation for rodent behavioural or pharmacokinetic studies. This contrasts with procurement of the free‑base form, which may require additional salt conversion and quantification steps (Section 3, Evidence Item 2) [2].

Sigma‑2 Receptor Pharmacophore Exploration

The phenylpropyl chain aligns with the sigma‑2‑preferring pharmacophore identified by Maeda et al. (2002), making this compound a candidate for exploring 2‑position substitution effects on sigma receptor selectivity. This is based on class‑level inference (Section 3, Evidence Item 4) [3].

5‑HT₇/5‑HT₁A Linker‑Length SAR Expansion

The ethyl linker matches the optimal length for 5‑HT₁A/5‑HT₇ affinity in the alkoxy‑piperidine class (Gu et al., 2019). Researchers can use this compound to probe whether 2‑substitution retains or improves upon the receptor binding profiles observed for 3‑ or 4‑substituted analogues with the same linker length (Section 3, Evidence Item 3) [1].

Application
Selection Property
Validation Focus
Chiral probe synthesis
Built‑in chiral centre
Enantiomeric resolution verification
In‑vivo research models
Defined hydrochloride salt
Solution concentration consistency
Sigma‑2 receptor selectivity exploration
Phenylpropyl chain alignment
Sigma‑2 binding assay validation
5‑HT₁A/5‑HT₇ linker‑length SAR expansion
Ethyl linker length match
Receptor affinity comparison across regioisomers
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